molecular formula C21H16BrN3O3 B11977615 ({4-[(E)-(4-Bromobenzoyl)diazenyl]anilino}oxy)(4-methylphenyl)methanone CAS No. 6938-74-5

({4-[(E)-(4-Bromobenzoyl)diazenyl]anilino}oxy)(4-methylphenyl)methanone

Cat. No.: B11977615
CAS No.: 6938-74-5
M. Wt: 438.3 g/mol
InChI Key: MDFKTTYVTGWBRX-UHFFFAOYSA-N
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Description

4-bromo-N’-(4-{[(4-methylbenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide is a complex organic compound with the molecular formula C21H16BrN3O3 and a molecular weight of 438.284 g/mol This compound is notable for its unique structure, which includes a bromine atom, a benzohydrazide moiety, and a cyclohexadienylidene group

Preparation Methods

The synthesis of 4-bromo-N’-(4-{[(4-methylbenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the 4-methylbenzoyl chloride: This is achieved by reacting 4-methylbenzoic acid with thionyl chloride under reflux conditions.

    Preparation of the oxime: The 4-methylbenzoyl chloride is then reacted with hydroxylamine hydrochloride to form the corresponding oxime.

    Cyclohexadienylidene intermediate: The oxime is then reacted with a cyclohexadienylidene precursor under acidic conditions to form the cyclohexadienylidene intermediate.

    Final coupling: The intermediate is then coupled with 4-bromobenzohydrazide under basic conditions to yield the final product.

Chemical Reactions Analysis

4-bromo-N’-(4-{[(4-methylbenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide can undergo various chemical reactions, including:

Scientific Research Applications

4-bromo-N’-(4-{[(4-methylbenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of 4-bromo-N’-(4-{[(4-methylbenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways within cells. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the precise molecular mechanisms involved .

Comparison with Similar Compounds

4-bromo-N’-(4-{[(4-methylbenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide can be compared with other similar compounds, such as:

    4-bromo-N’-(4-{[(4-chlorobenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide: This compound has a similar structure but with a chlorine atom instead of a methyl group.

    4-bromo-N’-(4-{[(4-fluorobenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide: This compound has a fluorine atom instead of a methyl group.

    4-bromo-N’-(4-{[(4-nitrobenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide: This compound has a nitro group instead of a methyl group.

These similar compounds highlight the uniqueness of 4-bromo-N’-(4-{[(4-methylbenzoyl)oxy]imino}-2,5-cyclohexadien-1-ylidene)benzohydrazide, particularly in terms of its potential biological activities and applications in scientific research.

Properties

CAS No.

6938-74-5

Molecular Formula

C21H16BrN3O3

Molecular Weight

438.3 g/mol

IUPAC Name

[4-[(4-bromobenzoyl)diazenyl]anilino] 4-methylbenzoate

InChI

InChI=1S/C21H16BrN3O3/c1-14-2-4-16(5-3-14)21(27)28-25-19-12-10-18(11-13-19)23-24-20(26)15-6-8-17(22)9-7-15/h2-13,25H,1H3

InChI Key

MDFKTTYVTGWBRX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)ONC2=CC=C(C=C2)N=NC(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

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